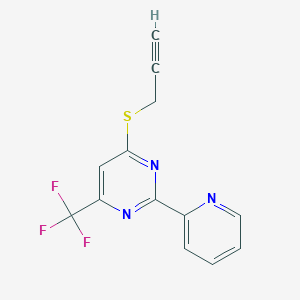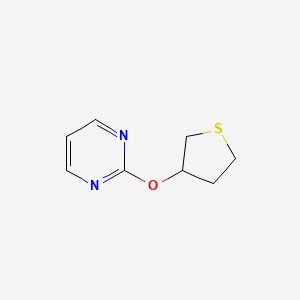
2-(Thiolan-3-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Thiolan-3-yloxy)pyrimidine” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, a series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat . Another method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational tools are often used in investigating the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
Pyrimidines are colorless compounds. They are crystalline solids with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Pyrimidine derivatives have been pivotal in advancing biochemical research, particularly in protein modification and enzyme conjugation studies. A notable example is the use of heterobifunctional reagents for protein thiolation, facilitating the reversible protein-protein conjugation. This technique has wide-ranging implications for the study of protein interactions and functions (Carlsson, Drevin, & Axén, 1978).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, pyrimidine derivatives exhibit a spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. Their structural versatility allows for the synthesis of compounds with targeted biological activities. For instance, research has shown that certain pyrimidine derivatives can induce cytotoxicity in cancer cell lines, suggesting their potential as anticancer agents (Abudayyak et al., 2020). Additionally, pyrimidine-based compounds have been investigated for their antioxidant and anti-inflammatory activities, further underscoring their therapeutic potential (Shehab, Abdellattif, & Mouneir, 2018).
Materials Science
Pyrimidine derivatives also find applications in materials science, particularly in the development of charge transfer materials and fluorescent probes. Their electronic properties have been harnessed to design molecules with improved charge transfer capabilities, which are crucial for developing advanced materials for electronic and photonic applications (Irfan, 2014). Furthermore, fluorescent probes based on pyrimidine moieties have been developed for biological imaging and sensing, demonstrating the versatility of pyrimidine derivatives in bridging chemistry and biology (Xie et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 2-(Thiolan-3-yloxy)pyrimidine are likely to be key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory effects due to the inhibition of key inflammatory mediators . Additionally, as a pyrimidinamine derivative, it has shown excellent fungicidal activity .
Zukünftige Richtungen
Research developments suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
2-(thiolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-9-8(10-4-1)11-7-2-5-12-6-7/h1,3-4,7H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGBRDGHFWSJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)
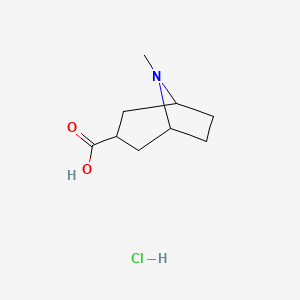
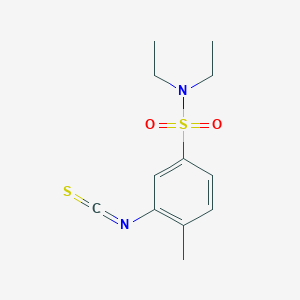
![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)
![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)
![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)
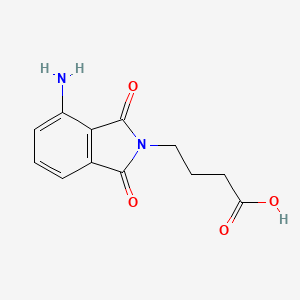
![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)
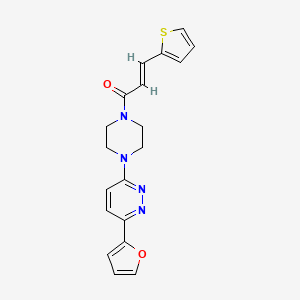
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)
![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine](/img/structure/B2823612.png)
